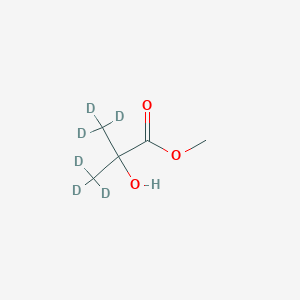

Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3

Description

Properties

CAS No. |

40662-44-0 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

124.17 g/mol |

IUPAC Name |

methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3 |

InChI Key |

XYVQFUJDGOBPQI-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structural Considerations

- Chemical Name: Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3

- Molecular Formula: Incorporates deuterium substitution, generally represented as C5H7D6O3

- Key Features: The compound contains a hydroxyl group at the 2-position and methyl groups where hydrogens are replaced by deuterium (d3) to enable isotopic tracing.

The deuterium labeling is critical for NMR studies and metabolic tracing, requiring synthetic routes that preserve the isotopic integrity and stereochemistry.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from isotopically labeled precursors, such as deuterated acetone or deuterated methyl iodide.

- Employing stereoselective catalytic hydrogenation or hydride transfer reactions using chiral catalysts to maintain optical purity.

- Protecting group strategies to safeguard sensitive hydroxyl groups during multi-step synthesis.

- Use of mild reaction conditions to prevent deuterium-hydrogen exchange.

Specific Reported Synthetic Routes

Enantioselective Hydrogenation of Deuterated Precursors

A well-documented method involves the enantioselective hydrogenation of a deuterated ketoester intermediate in the presence of a rhodium-based chiral catalyst:

This method ensures high stereochemical purity and efficient incorporation of deuterium atoms.

Protection and Deprotection Strategies

In complex syntheses, the hydroxyl group is often protected by silyl groups such as tert-butyldiphenylsilyl chloride under basic conditions (e.g., triethylamine or imidazole), followed by selective deprotection post-reaction to yield the free hydroxy compound:

This strategy is essential to prevent side reactions and maintain isotopic labeling integrity.

Reduction Using DIBAL-H

Selective reduction of ester intermediates to aldehydes or alcohols can be achieved with Diisobutylaluminum hydride (DIBAL-H) at low temperatures (0°C to room temperature), followed by quenching with ethyl acetate and aqueous acid workup:

This method preserves deuterium labeling and stereochemistry.

Solvent and Reaction Conditions

- Solvents such as dichloromethane, tetrahydrofuran (THF), toluene, and hexane are commonly used.

- Solvents are pretreated by distillation and/or nitrogen displacement to remove moisture and oxygen.

- Reactions are performed under inert atmosphere (argon or nitrogen) to prevent isotopic exchange.

- Temperature control ranges from -78°C (for sensitive additions) to ambient or reflux conditions depending on the step.

- Bases like triethylamine, diisopropylethylamine, or imidazole are used to facilitate silylation or other base-catalyzed reactions.

Isotope Labeling Specifics

- Deuterium incorporation is achieved by using deuterated reagents such as deuterated methyl iodide or deuterated acetone.

- Careful control of reaction conditions prevents H/D exchange, which would reduce isotopic purity.

- The final product is often characterized by NMR spectroscopy to confirm deuterium incorporation and stereochemistry.

Summary Table of Key Preparation Steps

Research Findings and Characterization

- The stereochemical integrity of the compound is maintained throughout synthesis, confirmed by chiral HPLC and NMR.

- Deuterium incorporation is verified by ^2H NMR and mass spectrometry, showing expected isotopic patterns.

- The compound serves as a precursor for vitamin D3 derivatives and is useful in metabolic and receptor binding studies due to its isotopic labeling.

- Reaction conditions are optimized to maximize yield and isotopic purity, with inert atmosphere and low temperatures being critical.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group in this compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

The hydrolysis mechanism involves cleavage of the ester bond, yielding the deuterated carboxylic acid. This reaction is critical for synthesizing the acid derivative for further biochemical studies .

Esterification and Transesterification

The compound can participate in esterification reactions to form other esters or undergo transesterification with alcohols.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Esterification | Alcohols (e.g., ethanol), acid catalyst | Mild heating | Various esters (e.g., ethyl ester) |

| Transesterification | Other esters (e.g., ethyl acetate), acid/base catalyst | Reflux | Mixed esters |

These reactions are influenced by the stability of the deuterium-labeled methyl group, which may alter reaction kinetics compared to non-deuterated analogs .

Oxidation Reactions

The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation of hydroxyl group | KMnO<sub>4</sub>, acidic conditions | Heat | Corresponding ketone |

| Selective oxidation | PCC (pyridinium chlorochromate) | Room temperature | Ketone derivative |

Oxidation converts the secondary hydroxyl group to a carbonyl group, altering the compound’s reactivity for downstream applications .

Reduction Reactions

The ester group can be reduced to form alcohols or other derivatives.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Ester reduction | LiAlH<sub>4</sub>, THF solvent | Reflux | Primary alcohol |

| Partial reduction | NaBH<sub>4</sub>, protic solvent | Controlled conditions | Secondary alcohol |

Reduction pathways are influenced by the deuterium labeling, which may stabilize intermediates or alter reaction rates .

Substitution Reactions

The ester group can undergo substitution with nucleophiles, forming acyl derivatives.

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acyl chloride formation | SOCl<sub>2</sub>, DMF | Anhydrous conditions | Acyl chloride |

| Amide formation | Ammonia, heat | Basic conditions | Amide derivative |

These reactions enable the synthesis of bioactive analogs, such as amides or acyl chlorides, for pharmaceutical applications .

Stability and Kinetic Implications

The deuterium isotopes at the 3-position and methyl group enhance stability and alter reaction kinetics compared to hydrogen analogs. For example:

Scientific Research Applications

Chemistry

- Tracer Studies : The deuterium content allows this compound to be used as a tracer in reaction mechanism studies. It helps in understanding reaction pathways by providing insights into the kinetics and mechanisms involved.

- Synthesis of Deuterated Compounds : It serves as a precursor for synthesizing other deuterated compounds that may have improved properties over their non-deuterated analogs.

Biology

- Metabolic Studies : Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is employed to trace biochemical pathways. Its isotopic labeling aids researchers in studying metabolic processes and enzyme interactions.

- Pharmacokinetics : The compound's pharmacokinetic properties are essential for understanding its absorption and distribution in biological systems. Studies indicate that deuterated compounds can exhibit altered profiles compared to non-deuterated counterparts, enhancing their stability and bioavailability.

Medicine

-

Therapeutic Applications : This compound has potential applications in developing deuterated drugs that may exhibit improved pharmacokinetic properties. For instance, it has been investigated for its role in treating metabolic disorders such as propionic acidemia.

- Case Study : In a study involving propionic acidemia treatment, compounds similar to methyl 2-hydroxy-2-methyl-d3-propionate were administered to animal models, resulting in normalized enzyme activity and reduced toxic metabolites.

- Antimicrobial Properties : Research has indicated that derivatives of propionic acid exhibit antimicrobial effects against pathogens like Staphylococcus aureus and Candida albicans. The biological activity of this compound was assessed in vitro, demonstrating potential inhibitory effects on these microorganisms.

Industry

- Specialty Chemicals Production : The compound is applied in the production of specialty chemicals and materials with enhanced stability due to its unique properties.

| Compound | Biological Activity | Application Area |

|---|---|---|

| This compound | Tracer for metabolic studies | Biochemistry |

| Similar Propionic Acid Derivatives | Antimicrobial against pathogens | Pharmaceutical Development |

| Deuterated Drugs | Improved pharmacokinetics | Therapeutic Applications |

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Carboxylic Acids and Esters

2-Methyl-d3-propionic-3,3,3-d3 Acid (D-5228)

- CAS : 29054-08-8

- Formula : (CD₃)₂CHCOOH

- MW : 94.14 g/mol

- Key Difference: Non-esterified carboxylic acid form. Used in synthetic chemistry for deuteration studies but lacks the hydroxy and methyl ester groups critical for chromatographic separation .

2-Methylpropionic-d7 Acid (D-1969)

- CAS : 223134-74-5

- Formula : (CD₃)₂CDCOOH

- MW : 95.15 g/mol

- Primarily employed in nuclear magnetic resonance (NMR) spectroscopy as a solvent additive .

DL-Malic Acid-2,3,3-d3

Non-Deuterated Analogs

Methyl 3-Hydroxypropanoate

- CAS : 4019-63-0

- Formula : HOCH₂CH₂COOCH₃

- MW : 118.13 g/mol

- Key Difference : Lacks deuterium and the branched methyl group. Used in polymer synthesis and as a solvent, but unsuitable for isotopic labeling applications .

Methyl 3,3,3-Trifluoro-2-(trifluoromethyl)propanoate

Deuterated Pharmaceutical Derivatives

Bezafibrate D6

Comparative Data Table

| Compound | CAS | Deuteration | Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | 40662-44-0 | 6 D atoms | Ester, hydroxy, methyl | GC-MS internal standard |

| 2-Methyl-d3-propionic-3,3,3-d3 Acid | 29054-08-8 | 6 D atoms | Carboxylic acid, methyl | Synthetic chemistry |

| DL-Malic Acid-2,3,3-d3 | - | 3 D atoms | Carboxylic acid, hydroxyl | Multi-analyte GC-MS quantification |

| Methyl 3-hydroxypropanoate | 4019-63-0 | None | Ester, hydroxyl | Polymer synthesis |

| Bezafibrate D6 | 1219802-74-0 | 6 D atoms | Ester, aryl, amide | Pharmaceutical impurity standard |

Key Research Findings

Analytical Utility: this compound demonstrates superior chromatographic resolution compared to non-deuterated analogs (e.g., methyl 3-hydroxypropanoate) due to altered polarity and retention times .

Stability: Deuterated esters exhibit enhanced isotopic stability under GC-MS conditions, reducing signal overlap with endogenous compounds .

Synthetic Challenges: Deuteration at the methyl and propionate positions requires specialized reagents (e.g., CD₃OD), increasing production costs compared to non-deuterated analogs .

Biological Activity

Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is a synthetic compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and metabolic research. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C5H10O3D3

- Molecular Weight : 164.18 g/mol

- Purity : Typically >98%

This compound acts primarily as a metabolic precursor in biochemical pathways. Its structure allows it to participate in various enzymatic reactions, particularly those involving acyl-CoA derivatives. The incorporation of deuterium isotopes enhances the compound's stability and tracking in metabolic studies.

1. Enzymatic Inhibition

Research indicates that derivatives of methyl 2-hydroxy-2-methylpropionic acid can inhibit key metabolic enzymes. For instance, compounds similar to methyl 2-hydroxy-2-methyl-d3-propionate have shown inhibitory effects on pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in regulating glucose metabolism. The inhibition of PDHK can lead to increased glucose oxidation and reduced lactate levels in various tissues .

2. Metabolic Pathways

Studies have demonstrated that this compound participates in the synthesis of branched-chain amino acids (BCAAs), particularly valine and leucine. These amino acids are vital for protein synthesis and energy metabolism . The deuterated form allows for precise tracking in metabolic studies, providing insights into the dynamics of amino acid metabolism under different physiological conditions.

3. Pharmacological Effects

The compound has been investigated for its potential therapeutic effects in conditions such as diabetes and obesity. By modulating metabolic pathways, it may help improve insulin sensitivity and reduce fat accumulation . Preliminary studies suggest that it could enhance mitochondrial function and promote energy expenditure.

Case Study 1: Inhibition of PDHK

A study focused on the effects of methyl 2-hydroxy-2-methyl-d3-propionate on PDHK activity demonstrated a significant reduction in lactate production in human fibroblasts treated with the compound. The results indicated an EC50 value of approximately 57 nM, suggesting potent activity at low concentrations .

Case Study 2: Metabolic Profiling

In a metabolic profiling study using E. coli as a model organism, researchers utilized methyl 2-hydroxy-2-methyl-d3-propionate to trace the incorporation of deuterium into BCAAs. The findings revealed that the compound effectively served as a precursor, confirming its role in amino acid biosynthesis and providing insights into bacterial metabolism .

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 164.18 g/mol | Varies (e.g., other propionates) |

| Enzymatic Activity | Inhibits PDHK | Varies by structure |

| Role in Metabolism | Precursor for BCAAs | Similar compounds may vary |

| Therapeutic Potential | Insulin sensitivity improvement | Depends on specific compound |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 with high isotopic purity?

- Methodological Answer : Synthesis requires precise deuteration at the methyl and propionate positions. Techniques like acid-catalyzed exchange with D2O or deuterated methanol (CD3OD) under anhydrous conditions are critical to minimize proton back-exchange . Isotopic purity (>98% D) must be verified via high-resolution mass spectrometry (HRMS) or ²H NMR, as residual protiated impurities can skew quantitative results in tracer studies .

Q. How can the stability of this deuterated compound be assessed under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability profiling involves:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, then analyze via LC-MS to track deuterium retention.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Data interpretation must account for deuterium kinetic isotope effects (DKIE), which may slow degradation rates compared to non-deuterated analogs .

Q. What analytical techniques are optimal for characterizing structural and isotopic integrity?

- Methodological Answer :

- NMR : ¹H NMR identifies non-deuterated impurities (e.g., residual –CH3 signals at δ ~1.2 ppm), while ²H NMR confirms deuteration at specific positions .

- HRMS : Monitor the [M+D]+ ion cluster to calculate isotopic enrichment.

- IR spectroscopy : Detect shifts in C=O and O–H stretches (e.g., ~1700 cm⁻¹ and ~3400 cm⁻¹) to confirm ester and hydroxyl group integrity .

Advanced Research Questions

Q. How can isotopic scrambling of this compound be minimized in metabolic tracer studies?

- Methodological Answer :

- Experimental design : Use cell cultures or in vitro systems with controlled pH (5.5–7.4) to reduce acid/base-mediated H/D exchange.

- Data contradiction analysis : If unexpected deuterium loss occurs, validate via parallel experiments with ¹³C-labeled analogs to distinguish enzymatic vs. non-enzymatic scrambling .

- Statistical tools : Apply kinetic modeling (e.g., compartmental analysis) to differentiate tracer dilution from isotopic exchange artifacts.

Q. What strategies resolve spectral overlaps in ¹H/²H NMR when studying this compound in complex biological matrices?

- Methodological Answer :

- Pulse sequence optimization : Use ²H-decoupled ¹H NMR or heteronuclear single-quantum coherence (HSQC) to isolate signals.

- Matrix simplification : Pre-treat samples with solid-phase extraction (SPE) to remove interfering lipids/proteins.

- Case study : In liver homogenate studies, a combination of 2D NMR and spiking with unlabelled standards can deconvolute overlapping methyl resonances .

Q. How do steric and electronic effects from deuteration influence the compound’s reactivity in esterase-mediated hydrolysis assays?

- Methodological Answer :

- Kinetic assays : Compare hydrolysis rates of deuterated vs. non-deuterated esters using UV-Vis (e.g., p-nitrophenyl acetate coupled assays).

- Computational modeling : Perform DFT calculations to evaluate transition-state stabilization differences due to deuterium’s mass and electron effects.

- Data interpretation : A lower kcat for the deuterated compound would confirm a significant DKIE, impacting its utility as a mechanistic probe .

Key Research Gaps

- Mechanistic studies : Limited data on how deuteration affects interactions with cytochrome P450 enzymes.

- Long-term stability : No published protocols for storage beyond 12 months under inert atmospheres.

- Advanced spectral tools : Need for cryoprobe-enhanced ²H NMR to improve sensitivity in low-concentration biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.